2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide
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Overview
Description
2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its indole-based structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where indole derivatives are reacted with appropriate alkylating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .
Scientific Research Applications
2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind to various enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-(2H)-indole): A photochromic biocompatible spiropyran molecule with similar structural features.
1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: Another indole-based compound used in various applications.
Uniqueness
2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide stands out due to its unique combination of structural features and versatile applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C32H37IN2 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;iodide |
InChI |
InChI=1S/C32H37N2.HI/c1-31(2)25-14-7-9-16-27(25)33(5)29(31)20-18-23-12-11-13-24(22-23)19-21-30-32(3,4)26-15-8-10-17-28(26)34(30)6;/h7-10,14-22H,11-13H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
BIQJTKZBMNPURL-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)C)C.[I-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C)C.[I-] |
Origin of Product |
United States |
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